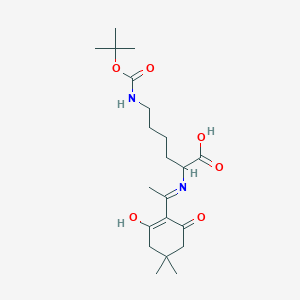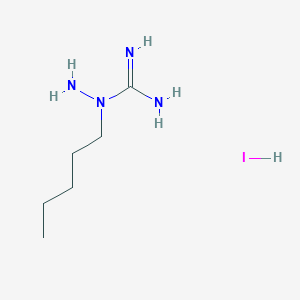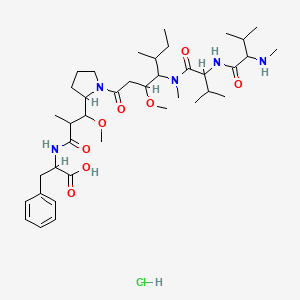![molecular formula C20H24ClNO4 B13400672 rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)
rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: is a chemical compound belonging to the family of paroxetine derivatives. It is a chiral molecule with the molecular formula C20H23NO4·ClH and a molecular weight of 377.86 g/mol . This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride involves multiple steps, starting from the appropriate benzodioxole and methoxyphenyl precursors. The key steps include:
Formation of the piperidine ring: This is achieved through a cyclization reaction involving the benzodioxole and methoxyphenyl intermediates.
Introduction of the defluoro and methoxy groups: These functional groups are introduced through selective substitution reactions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and defluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a reference standard for analytical methods and chiral separation studies.
Biology: In studies related to neurotransmitter modulation and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the development of new pharmaceuticals and as an impurity standard in quality control
作用機序
The mechanism of action of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride involves the inhibition of serotonin reuptake in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound primarily targets the serotonin transporter (SERT) and modulates the serotoninergic pathways .
類似化合物との比較
Paroxetine: The parent compound, widely used as an antidepressant.
Fluoxetine: Another selective serotonin reuptake inhibitor with similar therapeutic effects.
Sertraline: A selective serotonin reuptake inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is unique due to the presence of the defluoro and methoxy groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, paroxetine. These modifications can potentially lead to differences in efficacy, side effect profile, and metabolic stability .
特性
分子式 |
C20H24ClNO4 |
|---|---|
分子量 |
377.9 g/mol |
IUPAC名 |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H/t15-,18-;/m1./s1 |
InChIキー |
WGRXGIJCIOCNHB-KQKCUOLZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@H]2CCNC[C@@H]2COC3=CC4=C(C=C3)OCO4.Cl |
正規SMILES |
COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)

![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)
![2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide](/img/structure/B13400625.png)


![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)

![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)

![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine](/img/structure/B13400683.png)
